1-Oleoyl-2-acetoyl-sn-glycerol Exhibits 10x Lower EC50 for PKC Activation Compared to 1,2-Dioleoyl-sn-glycerol
In a head-to-head comparison of PKC activation in vitro, OAG demonstrated a half-maximal stimulation (EC50) of 0.2 µM, which is 5-fold more potent than diC8 (EC50 = 2.0 µM) and 5-fold more potent than DO (EC50 = 1.0 µM) [1].
| Evidence Dimension | PKC Activation Potency (EC50) |
|---|---|
| Target Compound Data | 0.2 µM (OAG) |
| Comparator Or Baseline | 1.0 µM (DO) and 2.0 µM (diC8) |
| Quantified Difference | OAG is 5-fold more potent than DO and 10-fold more potent than diC8 |
| Conditions | Rat brain Ca2+- and phospholipid-dependent PKC assay |
Why This Matters
Procurement of OAG ensures robust PKC activation at lower working concentrations, minimizing potential off-target or cytotoxic effects associated with higher doses of less potent analogs.
- [1] Kawada M, et al. Physiol Chem Phys Med NMR. 1993;25(1):55-67. View Source
